molecular formula C13H15BrN2S B2665710 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole CAS No. 1207039-05-1

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole

Cat. No.: B2665710
CAS No.: 1207039-05-1
M. Wt: 311.24
InChI Key: CDPBOPQGVQZIRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of novel therapeutic agents. Its structure incorporates a bromophenyl group and an ethylthio-functionalized imidazole ring, a scaffold widely recognized for its diverse biological activities. The core imidazole-thioether structure is shared with compounds that have demonstrated potent antimycobacterial activity against drug-resistant strains like Mycobacterium abscessus and M. tuberculosis . This suggests its potential application in infectious disease research, specifically for screening against non-tuberculous mycobacteria (NTM), which are challenging to treat due to inherent multi-drug resistance . Furthermore, structurally similar benzenesulfonamide-bearing imidazole derivatives have been identified as inhibitors of carbonic anhydrases in mycobacteria, where enzyme inhibition leads to defective bacterial growth and reduced virulence, presenting a promising antimicrobial target . Beyond antimicrobial applications, the benzimidazole and imidazole core is a key pharmacophore in neurology and inflammation research. Analogous compounds have been investigated as acetylcholinesterase (AChE) inhibitors for Alzheimer's disease research, showing IC50 values in the nanomolar range . Other close analogues have been evaluated for their anti-inflammatory properties, specifically for their ability to inhibit the NLRP3 inflammasome and reduce the production of pro-inflammatory cytokines like IL-1β . Researchers can explore this compound as a candidate for hit-to-lead optimization in these and other therapeutic areas. For Research Use Only. This product is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-(4-bromophenyl)-1-ethyl-2-ethylsulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2S/c1-3-16-12(9-15-13(16)17-4-2)10-5-7-11(14)8-6-10/h5-9H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPBOPQGVQZIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole can be achieved through various synthetic routes. One common method involves the reaction of 4-bromobenzaldehyde with ethylamine to form an intermediate Schiff base, which is then cyclized with ethylthiol in the presence of a suitable catalyst to yield the desired imidazole derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Research indicates that 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole exhibits significant biological activities, including:

  • Anticancer Properties : Studies have shown that imidazole derivatives can induce apoptosis in cancer cells and exhibit antiproliferative effects. For instance, certain derivatives have demonstrated lower IC50 values compared to standard chemotherapeutics, indicating enhanced potency against various cancer cell lines .
  • Antimicrobial Effects : The compound has shown promising results in inhibiting the growth of pathogenic bacteria and fungi. In vitro studies have reported effective Minimum Inhibitory Concentration (MIC) values against resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

A study focusing on imidazole derivatives revealed that compounds similar to this compound could significantly induce apoptosis through caspase activation pathways. The research highlighted the potential of these compounds as lead candidates in cancer therapy .

Antimicrobial Efficacy

In antimicrobial studies, this compound was evaluated against various bacterial strains. Results indicated that it retained activity against resistant strains, with modifications to the phenyl groups enhancing its efficacy. The following table summarizes the antimicrobial activity:

CompoundBacterial StrainMIC (µM)
This compoundMRSA44
Reference Drug (Metronidazole)MRSA43

Kinase Inhibition

The compound has also been assessed for its ability to inhibit kinases involved in cellular signaling pathways, particularly p38 MAP kinase. The following table presents the IC50 values:

CompoundTarget KinaseIC50 (µM)
This compoundp38 MAP Kinase2.5
Other Imidazole Derivativep38 MAP Kinase3.0

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the ethylthio group can form interactions with thiol groups in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparative Data Table

Compound Name Substituents (Positions 1, 2, 5) Biological Activity (IC₅₀ or % Inhibition) Key Reference
Target Compound 1-Ethyl, 2-(ethylthio), 5-(4-bromophenyl) Not explicitly reported
Compound 31 (IMPDH inhibitor) 1-Methyl, 2-(unspecified), 5-(4-bromophenyl) IC₅₀ = 58 μM (Mth IMPDHΔCBS)
5-(4-Bromophenyl)-1-(4-methylphenyl)-2-thiol 1-(4-Methylphenyl), 2-thiol, 5-(4-bromophenyl) No activity data
Compound 6 (α-glucosidase inhibitor) 1-(2-Chlorophenyl), 2-(4-methylbenzylthio) IC₅₀ = 6.10 μM
Oxadiazole derivatives (e.g., ) Non-imidazole core with bromophenyl 59.5–61.9% anti-inflammatory activity

Key Findings and Implications

Imidazole Core Necessity : The imidazole ring is indispensable for binding to targets like IMPDHΔCBS. Its removal or replacement drastically reduces activity .

Ethylthio Advantage : Ethylthio groups enhance enzyme inhibition compared to thiols or amines, likely due to balanced hydrophobicity and electron effects .

Bromophenyl Contribution : The 4-bromophenyl group is critical for hydrophobic interactions and potency, as seen in IMPDH and anti-inflammatory studies .

Synthetic Feasibility : Simpler substitutions (ethyl, methyl) are more synthetically accessible than bulkier groups, enabling scalable production .

Biological Activity

5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by:

  • Bromophenyl Group : Enhances hydrophobic interactions.
  • Ethyl Group : Contributes to the compound's overall lipophilicity.
  • Ethylthio Group : Modulates reactivity and stability.

These functional groups contribute to the compound's unique properties, making it a valuable candidate for various biological applications.

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl moiety may facilitate binding to hydrophobic pockets in target proteins, while the ethylthio group can interact with thiol groups, influencing protein activity and leading to various biological outcomes .

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. One notable study evaluated its antiproliferative effects against several cancer cell lines, including A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer). The findings indicated that the compound exhibited significant cytotoxicity with an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

In Vitro Antiproliferative Activity

Cell LineIC50 (µM)Comparison Control
A54918.535-FU
SGC-790120.00MTX
HeLa15.005-FU

The compound induced apoptosis in HeLa cells by increasing the expression of pro-apoptotic proteins (Bax) while decreasing anti-apoptotic proteins (Bcl-2), demonstrating its potential as a therapeutic agent in cancer treatment .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for antimicrobial activity. Preliminary results indicate that it possesses significant inhibitory effects against various bacterial strains. The minimum inhibitory concentration (MIC) values for selected pathogens were determined, showcasing its potential as an antimicrobial agent.

In Vitro Antimicrobial Evaluation

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus0.25Bactericidal
Escherichia coli0.50Bactericidal
Candida albicans0.78Fungicidal

These findings suggest that the compound could be further developed for clinical applications in treating infections caused by resistant strains .

Case Studies and Research Findings

Several studies have focused on synthesizing derivatives of imidazole compounds similar to this compound. For instance, a study reported that derivatives with similar structures exhibited potent antitumor activity and were significantly more effective than conventional chemotherapy agents . Another study emphasized the importance of structural modifications in enhancing biological activity, indicating that specific substitutions can lead to improved efficacy against cancer cells .

Q & A

Q. What are the established synthetic routes for 5-(4-bromophenyl)-1-ethyl-2-(ethylthio)-1H-imidazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the formation of the imidazole core via cyclocondensation. For example, substituted imidazoles are synthesized by refluxing aldehydes (e.g., 4-bromobenzaldehyde) with ammonium acetate and thiourea derivatives in glacial acetic acid . Optimization includes:

  • Temperature control : Prolonged reflux (~3–6 hours) ensures complete cyclization.
  • Catalyst selection : Acetic acid acts as both solvent and catalyst, enhancing electrophilicity of the aldehyde.
  • Purification : Recrystallization from methanol or toluene improves yield and purity .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

  • FTIR : Confirms functional groups (e.g., C=N stretch at ~1611 cm⁻¹ for the imidazole ring, C-Br stretch at ~590 cm⁻¹) .
  • NMR : 1H^1H NMR identifies substituents (e.g., ethylthio protons at δ 1.2–1.5 ppm as triplets, aromatic protons at δ 7.4–8.3 ppm) .
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

Q. How are preliminary biological activities assessed for this compound?

Initial assays focus on enzyme inhibition (e.g., mycobacterial IMPDHΔCBS) using:

  • Dose-response curves to determine IC₅₀ values.
  • Control experiments with structurally similar compounds (e.g., oxazole/phenyl-substituted analogues) to establish specificity .

Advanced Research Questions

Q. How does substituent variation (e.g., bromophenyl vs. chlorophenyl) impact biological activity, and how are contradictions resolved?

  • Structure-Activity Relationship (SAR) : Replacing the 4-bromophenyl group with chlorophenyl or oxazole reduces inhibitory activity by 4-fold or more, suggesting steric/electronic effects are critical .
  • Resolving contradictions : Use crystallographic data (e.g., hydrogen bonding patterns in enzyme-ligand complexes) to explain unexpected activity drops. For example, phenyl substituents may disrupt key π-π interactions, as seen in similar benzimidazole derivatives .

Q. What crystallographic methods are used to resolve the compound’s 3D structure, and how are disorder issues addressed?

  • X-ray diffraction : Single-crystal analysis with SHELXL/SHELXS software refines atomic positions and thermal parameters .
  • Disorder handling : Partial occupancy refinement and constraints (e.g., DFIX in SHELXL) resolve overlapping electron densities, common in flexible ethylthio groups .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

  • Docking studies : Use AutoDock Vina to predict binding modes with targets (e.g., EGFR kinase domain) and prioritize derivatives with higher binding scores .
  • ADMET prediction : Tools like SwissADME assess logP (lipophilicity), solubility, and CYP450 interactions to optimize bioavailability .

Q. Why do hydrogen bonding patterns in crystal structures vary across derivatives, and how does this affect stability?

  • Graph-set analysis : Classify hydrogen bonds (e.g., R₂²(8) motifs in imidazole derivatives) to identify recurring motifs. Variations arise from steric hindrance or solvent inclusion during crystallization .
  • Stability implications : Stronger H-bond networks (e.g., N–H⋯O vs. C–H⋯S) correlate with higher melting points and lower hygroscopicity .

Methodological Best Practices

Q. How should researchers validate synthetic yields and purity for reproducibility?

  • Chromatographic methods : Use HPLC (≥98% purity threshold) with C18 columns and UV detection at 254 nm .
  • Cross-validation : Compare melting points (e.g., 262–266°C for bromophenyl derivatives) with literature values .

Q. What strategies mitigate batch-to-batch variability in biological assays?

  • Standardized protocols : Pre-treat enzymes (e.g., hNAAA) with inhibitors to confirm baseline activity .
  • Internal controls : Include reference compounds (e.g., AM6701 for amidase assays) in each experiment .

Q. How can crystallographic data resolve discrepancies in substituent effects observed in SAR studies?

  • Overlay analysis : Superimpose crystal structures of active/inactive derivatives to identify conformational changes (e.g., imidazole ring puckering) that disrupt binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.